
Enalapril maleate
Übersicht
Beschreibung
Enalapril ist ein Medikament, das zur Klasse der Angiotensin-Converting-Enzym-(ACE)-Hemmer gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck, Herzinsuffizienz und bestimmten Nierenerkrankungen eingesetzt. Enalapril wirkt, indem es die Blutgefäße entspannt, wodurch das Blut besser fließen kann und das Herz effizienter pumpen kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Enalapril wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Benzylalkohol ausgehen. Der Prozess umfasst mehrere Schritte, darunter Acylierung, Reduktion und Kondensationsreaktionen. Eine übliche Methode beinhaltet die Verwendung von Bis(trichlormethyl)carbonat zur Acylierung, gefolgt von der Kondensation mit L-Prolin zur Bildung von Enalapril .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Enalapril häufig als Enalaprilmaleat hergestellt. Der Prozess beinhaltet das Mischen von Enalaprilmaleat mit einer alkalischen Natriumverbindung und anderen Hilfsstoffen, gefolgt von Trocknung und weiterer Verarbeitung zu Tabletten .
Analyse Chemischer Reaktionen
Degradation Pathways
Enalapril maleate degrades primarily through hydrolysis and intramolecular cyclization , forming distinct products under varying conditions:
1.1 Hydrolysis
-
Alkaline Conditions : this compound hydrolyzes to enalaprilat (active metabolite) via ester cleavage .
-
Neutral/Acidic Conditions : Forms diketopiperazine (DKP) through intramolecular cyclization, accompanied by water release .
1.2 Oxidation
-
Under 3% H₂O₂ (room temperature or 80°C), degradation is slower compared to hydrolysis, with minor pathways observed .
Solid-State Degradation
Studies using isothermal FT-IR microscopy revealed:
-
Simultaneous DKP formation and degradation : IR peak intensities at 1672 cm⁻¹ (DKP) and 3250 cm⁻¹ (water) increase with heating time, while intact this compound peaks (1649, 1728, 1751 cm⁻¹ ) diminish .
-
Autocatalytic behavior : Sigmoidal decomposition curves with induction and acceleration phases .
-
Activation energy : 195 ± 12 kJ/mol for solid-state decomposition and cyclization .
Solution-State Hydrolysis
-
pH-dependent degradation :
Table 1: Degradation Kinetics Under Stress Conditions
Condition | Time | Remaining (%) | Degradation Pathway | Rate Constant (k) |
---|---|---|---|---|
Alkaline (0.1 N NaOH) | 30 min | 7.5% | Enalaprilat | High |
Neutral (water) | 24 h | 95.2% | Enalaprilat + DKP | Low |
Acidic (0.1 N HCl) | 24 h | 80.4% | Enalaprilat + DKP | Moderate |
pH Dependency
-
Stability range : Optimal stability in pH 2.00–7.00 , with rapid degradation above pH 7.00 .
-
Key products :
Solid-State Stability
-
Thermal stress :
Analytical Methods
-
FT-IR microscopy : Monitors peak intensity changes (e.g., 1672 cm⁻¹ for DKP) during solid-state reactions .
-
HPLC : Quantifies this compound, enalaprilat, and DKP in solution-state studies .
Industrial and Pharmaceutical Implications
Wissenschaftliche Forschungsanwendungen
Enalapril hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um ACE-Hemmer und ihre chemischen Eigenschaften zu untersuchen.
Medizin: Weit verbreitet in der klinischen Forschung, um seine Wirksamkeit bei der Behandlung von Bluthochdruck, Herzinsuffizienz und Nierenerkrankungen zu untersuchen
Industrie: Verwendet in der pharmazeutischen Industrie zur Herstellung von blutdrucksenkenden Medikamenten.
Wirkmechanismus
Enalapril ist ein Prodrug, das im Körper in seine aktive Form, Enalaprilat, umgewandelt wird. Enalaprilat hemmt das Angiotensin-Converting-Enzym (ACE), das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch die Hemmung von ACE reduziert Enalapril den Angiotensin-II-Spiegel, was zu Vasodilatation und einem verringerten Blutdruck führt .
Wirkmechanismus
Enalapril is a prodrug that is converted into its active form, enalaprilat, in the body. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, enalapril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
Enalapril wird oft mit anderen ACE-Hemmern verglichen, wie zum Beispiel:
Lisinopril: Ähnlich wie Enalapril, jedoch keine Umwandlung in eine aktive Form erforderlich.
Ramipril: Ein weiterer ACE-Hemmer mit längerer Wirkdauer.
Captopril: Der erste entwickelte ACE-Hemmer, aber mit einer kürzeren Halbwertszeit und mehr Nebenwirkungen.
Enalapril zeichnet sich durch seine ausgewogene Wirksamkeit, Wirkdauer und Nebenwirkungsprofil aus, was es zu einem weit verbreiteten Medikament in seiner Klasse macht .
Eigenschaften
CAS-Nummer |
76095-16-4 |
---|---|
Molekularformel |
C24H32N2O9 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |
InChI-Schlüssel |
OYFJQPXVCSSHAI-OIVMOUHBSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Aussehen |
White to Off-White Solid |
melting_point |
143-144.5 143 - 144.5 °C |
Key on ui other cas no. |
76420-75-2 76095-16-4 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Reinheit |
98% |
Verwandte CAS-Nummern |
76095-16-4 (maleate) |
Löslichkeit |
In water, 1.64X10+4 mg/L at 25 °C 2.13e-01 g/L |
Synonyme |
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Enalapril Maleate exert its antihypertensive effect?
A1: this compound is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, this compound lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]
Q2: Does this compound impact homocysteine levels?
A2: Yes, studies have shown that this compound, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []
Q3: How does this compound affect vascular remodeling in hypertension?
A3: Research suggests that this compound can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by this compound also contributes to its positive impact on vascular remodeling. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.
Q5: Can you provide information on spectroscopic data for this compound?
A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of this compound, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.
Q6: What are some strategies to improve the stability of this compound formulations?
A8: Several approaches can be employed to enhance the stability of this compound formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []
Q7: What is the impact of different pH conditions on the dissolution of this compound tablets?
A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of this compound tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, this compound exhibits pH-dependent degradation. []
Q8: How is this compound absorbed and metabolized in the body?
A10: this compound is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of this compound is approximately 40% due to this first-pass effect. []
Q9: What is the relationship between the pharmacokinetic parameters of this compound and its clinical efficacy?
A11: Studies have demonstrated a strong correlation between the in vivo absorption of this compound and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.
Q10: Have there been studies comparing this compound to other antihypertensive drugs?
A12: Yes, clinical trials have compared this compound to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, this compound 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []
Q11: What is known about the safety profile of this compound?
A11: this compound is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.
Q12: Does this compound interact with drug transporters?
A14: Research on Caco-2 cells suggests that this compound, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.
Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify this compound in plasma samples for pharmacokinetic studies.
Q14: How is the quality of this compound tablets controlled?
A16: Quality control measures for this compound tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of this compound in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.